molecular formula C15H18N2O3S B11350032 2-(4-methoxyphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

2-(4-methoxyphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B11350032
M. Wt: 306.4 g/mol
InChI Key: ASEJPKVBCDUMHS-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenoxy group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2-aminothiazole with appropriate alkylating agents under controlled conditions.

    Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via nucleophilic substitution reactions, where 4-methoxyphenol reacts with suitable electrophiles.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of the intermediate compounds with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C15H18N2O3S/c1-11-17-12(10-21-11)7-8-16-15(18)9-20-14-5-3-13(19-2)4-6-14/h3-6,10H,7-9H2,1-2H3,(H,16,18)

InChI Key

ASEJPKVBCDUMHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

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